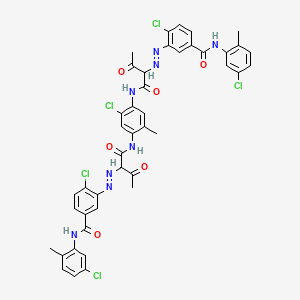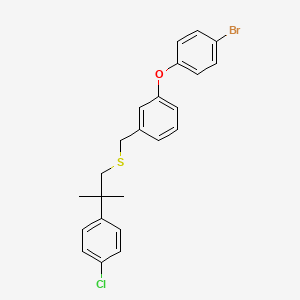
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol ist eine organische Verbindung, die sich durch das Vorhandensein von Brom-, Chlor- und Schwefelatomen in ihrer Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Der Prozess kann Folgendes umfassen:
Bildung des Bromphenoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Bromphenol mit einem geeigneten Halogenierungsmittel zur Bildung von 4-Bromphenoxy.
Thioetherbildung: Der nächste Schritt beinhaltet die Reaktion des Bromphenoxy-Zwischenprodukts mit 2-(4-chlorphenyl)-2-methylpropylthiol unter geeigneten Bedingungen, um die gewünschte Thioetherbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidations- und Reduktionsreaktionen: Die Thioetherbindung kann zu Sulfoxiden oder Sulfonen oxidiert und zurück zum Thioether reduziert werden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kalium-tert-butoxid.
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte
Substitutionsreaktionen: Produkte umfassen Derivate, bei denen die Brom- oder Chloratome durch andere funktionelle Gruppen ersetzt werden.
Oxidation: Produkte umfassen Sulfoxide und Sulfone.
Reduktion: Das Hauptprodukt ist der Thioether.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit der Hemmung von Enzymen befassen oder als Sonde für biologische Pfade.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer Industriechemikalien verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(4-Chlorphenoxy)-3-(((2-(4-bromphenyl)-2-methylpropyl)thio)methyl)benzol
- 1-(4-Fluorphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol
Einzigartigkeit
1-(4-Bromphenoxy)-3-(((2-(4-chlorphenyl)-2-methylpropyl)thio)methyl)benzol ist aufgrund der spezifischen Anordnung von Brom-, Chlor- und Schwefelatomen in seiner Struktur einzigartig. Diese einzigartige Anordnung kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen, was sie für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
CAS-Nummer |
80843-89-6 |
|---|---|
Molekularformel |
C23H22BrClOS |
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22BrClOS/c1-23(2,18-6-10-20(25)11-7-18)16-27-15-17-4-3-5-22(14-17)26-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
HODFCHGSFWQPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




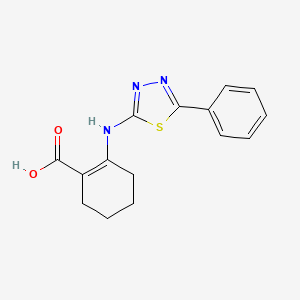
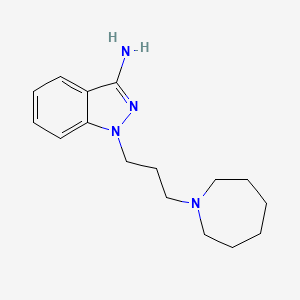
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
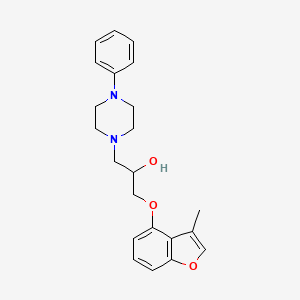
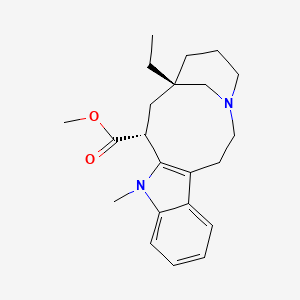


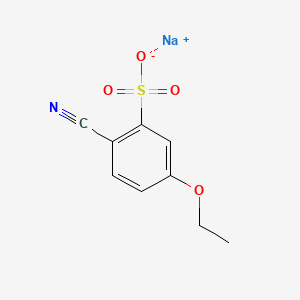
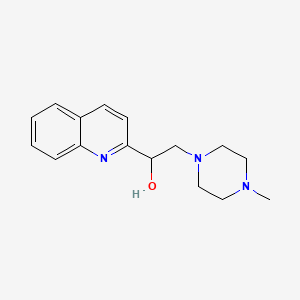

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
